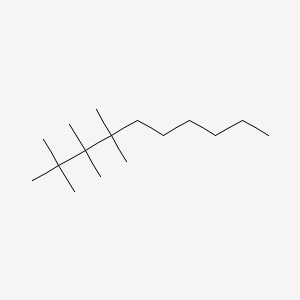

2,2,3,3,4,4-Hexamethyldecane

Descripción

Molecular Formula: C₁₆H₃₄ Average Mass: 226.448 g/mol Monoisotopic Mass: 226.266051 g/mol IUPAC Name: 2,2,3,3,4,4-Hexamethyldecane Structural Features: This highly branched alkane contains six methyl groups symmetrically positioned on carbons 2, 3, and 4 of a decane backbone. Its SMILES notation is CCCCCCC(C)(C)C(C)(C)C(C)(C)C, reflecting extensive branching . Collision Cross-Section (CCS): Predicted CCS values range from 162.0 to 172.2 Ų across different adducts (e.g., [M+H]⁺: 163.5 Ų, [M+Na]⁺: 172.2 Ų), critical for analytical identification via ion mobility spectrometry . Applications: Used as an initiator in polymer grafting for biomedical surfaces, significantly reducing protein adsorption (e.g., fibrinogen) when functionalized .

Structure

3D Structure

Propiedades

Número CAS |

958789-14-5 |

|---|---|

Fórmula molecular |

C16H34 |

Peso molecular |

226.44 g/mol |

Nombre IUPAC |

2,2,3,3,4,4-hexamethyldecane |

InChI |

InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3 |

Clave InChI |

SSCYWBFGEPBPAK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)(C)C(C)(C)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexamethyldecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. The reaction often requires a catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the precursor, resulting in the formation of the desired branched alkane.

Industrial Production Methods: Industrial production of 2,2,3,3,4,4-Hexamethyldecane may involve large-scale catalytic processes where the precursor compounds are subjected to hydrogenation in the presence of metal catalysts. The process is optimized to ensure high yield and purity of the final product, often involving multiple stages of purification and distillation to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,3,3,4,4-Hexamethyldecane, like other alkanes, is relatively inert due to the strong C-H and C-C bonds. it can undergo several types of reactions under specific conditions:

Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield various oxidation products depending on the reaction conditions.

Substitution: Halogenation is a common substitution reaction where alkanes react with halogens (e.g., chlorine or bromine) in the presence of UV light to form haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Chlorine (Cl2), bromine (Br2) in the presence of UV light

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Substitution: Haloalkanes (e.g., 2,2,3,3,4,4-hexamethyl-1-chlorodecane)

Aplicaciones Científicas De Investigación

2,2,3,3,4,4-Hexamethyldecane has several applications in scientific research and industry:

Chemistry: Used as a reference compound in the study of branched alkanes and their properties.

Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

Medicine: Explored for its potential use in drug delivery systems where hydrophobic interactions are crucial.

Industry: Utilized in the formulation of lubricants and as a solvent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2,2,3,3,4,4-Hexamethyldecane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. This interaction is crucial in applications such as drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Table 2: Physical and Analytical Properties

*Estimated based on branching effects.

Key Comparative Insights

Branching and Boiling Points :

- Increased branching reduces boiling points due to decreased surface area and van der Waals interactions. For example:

- n-Hexadecane (straight-chain) has a higher boiling point (287.5°C) than 2,2,3,3,4,4-Hexamethyldecane (estimated ~290–300°C*) despite identical molecular formulas, suggesting branching effects may be offset by molecular symmetry .

- 4-Methylhexadecane (single branch, C₁₇H₃₆) has a lower boiling point (294.33°C) than n-Hexadecane, aligning with branching trends .

Collision Cross-Section (CCS) :

- 2,2,3,3,4,4-Hexamethyldecane’s CCS values (163.5–172.2 Ų) are higher than those of linear alkanes (e.g., n-Hexadecane: ~150–160 Ų*), reflecting its bulky, branched conformation .

Applications and Reactivity :

- Biomedical Use : The compound’s initiator role in polymer grafting highlights its reactivity in surface functionalization, unlike Phytane, which is inert in biological systems .

- Fuel Additives : Branched alkanes like 2,2,4-Trimethylpentane (iso-octane, mentioned in ) are preferred for high octane ratings, whereas 2,2,3,3,4,4-Hexamethyldecane’s applications are niche due to synthesis complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.